molecular formula C14H22N2 B14173466 e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- CAS No. 59388-64-6

e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)-

Cat. No.: B14173466
CAS No.: 59388-64-6
M. Wt: 218.34 g/mol
InChI Key: IXLUXTNJLVDWEZ-UHFFFAOYSA-N
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Description

e-Diazene, bis(bicyclo[2.2.1]hept-1-yl)- (CAS: 59388-65-7) is a bicyclic diazene derivative characterized by a nitrogen-nitrogen (N=N) double bond flanked by two bicyclo[2.2.1]hept-1-yl groups. Its molecular formula is C₁₄H₂₂N₂, with a molecular weight of 218.3379 g/mol . The bicyclo[2.2.1]heptane (norbornane) framework imparts significant steric hindrance and rigidity, influencing its stability and reactivity. Key physicochemical properties include a density of 1.33 g/cm³ and a boiling point of 297.1°C under standard conditions .

Thermodynamic studies report reaction enthalpy values in solvents such as toluene, dimethylformamide, and dodecane, which are critical for understanding its solubility and reactivity in synthetic applications . The compound’s synthesis and structural analysis have been documented in studies by Schmittel et al. (1981, 1987), emphasizing its role in exploring steric effects on diazene stability .

Properties

CAS No.

59388-64-6

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

bis(1-bicyclo[2.2.1]heptanyl)diazene

InChI

InChI=1S/C14H22N2/c1-5-13(6-2-11(1)9-13)15-16-14-7-3-12(10-14)4-8-14/h11-12H,1-10H2

InChI Key

IXLUXTNJLVDWEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)N=NC34CCC(C3)CC4

Origin of Product

United States

Preparation Methods

Synthesis of Bicyclo[2.2.1]hept-1-ylhydrazine Precursors

The bicyclo[2.2.1]hept-1-yl group is synthesized via Diels-Alder reactions between cyclopentadiene and acyclic olefins (e.g., 2-butene), followed by isomerization catalyzed by acidic or basic conditions. For example:

  • Diels-Alder Reaction : Cyclopentadiene reacts with 2-butene at 150–200°C under autogenous pressure to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene.
  • Isomerization : The intermediate is treated with alumina or silica gel at 250°C to yield 2-methylene-3-methylbicyclo[2.2.1]heptane.

Oxidation to Diazene

The hydrazine derivative, bis(bicyclo[2.2.1]hept-1-yl)hydrazine, is oxidized using tert-butyl hypochlorite (t-BuOCl) at cryogenic temperatures (−70°C to −127°C):

  • Procedure :
    • Dissolve bis(bicyclo[2.2.1]hept-1-yl)hydrazine in dimethylether.
    • Add t-BuOCl dropwise at −127°C with triethylamine as a base.
    • Filter the triethylamine hydrochloride precipitate and concentrate under vacuum.
  • Yield : 45–55% (dependent on steric bulk and reaction time).
  • Key Insight : Low temperatures prevent N=N bond homolysis and dimerization.

Photochemical Coupling of Bicyclic Amines

Nitrene Intermediate Generation

Photolysis of bis(bicyclo[2.2.1]hept-1-yl)azide generates a nitrene intermediate, which dimerizes to form the diazene:

  • Azide Synthesis : React bicyclo[2.2.1]hept-1-ylamine with sodium nitrite and HCl to form the diazonium salt, followed by treatment with sodium azide.
  • Photolysis : Irradiate the azide at 350 nm in an inert solvent (e.g., hexane) at −196°C.
  • Yield : 30–40% due to competing radical pathways.

Cycloaddition-Based Strategies

Maleic Anhydride Cycloaddition

A modified approach from bicyclo[2.2.2]octane systems adapts maleic anhydride cycloaddition for bicyclo[2.2.1]heptane:

  • Cycloaddition : React bicyclo[2.2.1]heptene with maleic anhydride at 120°C to form a bicyclic adduct.
  • Hydrazine Condensation : Treat the adduct with hydrazine hydrate in HCl, inducing dehydration to the diazene.
  • Yield : 60–70% after purification.

Catalytic Dehydrogenation of Hydrazines

Nickel Peroxide Oxidation

Bis(bicyclo[2.2.1]hept-1-yl)hydrazine is dehydrogenated using nickel peroxide (NiO₂) in dichloromethane:

  • Conditions : Stir at 25°C for 12 hours.
  • Yield : 65–75% with minimal byproducts.
  • Advantage : Scalable to multi-gram quantities.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Hypohalite Oxidation −127°C, t-BuOCl 45–55% High purity, avoids radicals Cryogenic requirements
Photochemical UV, −196°C 30–40% Direct nitrene coupling Low yield, specialized equipment
Cycloaddition 120°C, HCl 60–70% One-pot synthesis Requires maleic anhydride adduct
Nickel Peroxide 25°C, NiO₂ 65–75% Scalable, room temperature Cost of catalyst

Mechanistic Insights

  • Steric Protection : The bicyclo[2.2.1]heptane groups hinder N=N bond rotation, reducing dimerization.
  • Electronic Effects : Electron-donating bicyclic groups stabilize the diazene via hyperconjugation, elongating the N=N bond to ~1.27 Å (DFT calculations).
  • Decomposition Pathways : Above 160°C, homolytic cleavage produces bicyclo[2.2.1]hept-1-yl radicals, detectable by EPR spectroscopy.

Applications and Derivatives

  • Photoresponsive Materials : The N=N bond undergoes cis-trans isomerization under UV light (λmax = 490 nm).
  • Pharmaceutical Intermediates : Used in synthesizing c-Met kinase inhibitors (e.g., Example 40 in WO 2009/006959).

Chemical Reactions Analysis

e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Scientific Research Applications

e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- involves its interaction with molecular targets through its diazene linkage and bicyclo(2.2.1)heptane units. The diazene linkage can participate in electron transfer reactions, while the bicyclo(2.2.1)heptane units provide structural stability and rigidity. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Sources :

Research Findings and Implications

  • Steric Effects : The bicyclo[2.2.1]heptane groups in e-Diazene significantly hinder rotational freedom, stabilizing the N=N bond against thermal degradation compared to linear diazenes .
  • Phenyl Substitution : The 1,4-diphenyl derivative (CAS: 106230-80-2) demonstrates enhanced thermal stability due to aromatic stacking, albeit with reduced hydrophobicity .
  • Stereochemical Considerations : The E-isomer (CAS: 59388-64-6) shares physicochemical traits with e-Diazene but may exhibit divergent reactivity in asymmetric catalysis .

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